molecular formula C14H20N2 B13051308 N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

Cat. No.: B13051308
M. Wt: 216.32 g/mol
InChI Key: GBDDJSZFELGRIM-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Scientific Research Applications

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine can be compared to other azabicycloheptane derivatives, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine

InChI

InChI=1S/C14H20N2/c1-14-7-13(12(14)9-15-10-14)16-8-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3

InChI Key

GBDDJSZFELGRIM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1CNC2)NCC3=CC=CC=C3

Origin of Product

United States

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